![molecular formula C16H17ClN2O3S B2858212 N1-(3-chloro-2-methylphenyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide CAS No. 1351596-94-5](/img/structure/B2858212.png)
N1-(3-chloro-2-methylphenyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide
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Description
N1-(3-chloro-2-methylphenyl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C16H17ClN2O3S and its molecular weight is 352.83. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Chemical Reactions
Research on similar compounds has led to the development of novel synthetic approaches and chemical reactions that enhance the versatility of oxalamides and their derivatives. For example, Mamedov et al. (2016) describe a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, highlighting the operational simplicity and high yield of this method, which could be applicable to the synthesis of a wide range of oxalamide derivatives (Mamedov et al., 2016).
Applications in Material Science
Polythiophenes and their derivatives, closely related to the thiophene unit in the query compound, have been extensively studied for their promising applications in material science. Tapia et al. (2010) synthesized new copolymers of thiophenes containing azobenzene moieties, which were characterized for their thermal, optical, and electrochemical properties, indicating potential applications in electronic devices and sensors (Tapia et al., 2010).
Antimicrobial Applications
The structure-activity relationship of chemical compounds, including oxalamide derivatives, has been explored for antimicrobial applications. Desai et al. (2007) synthesized new quinazolines with potential as antimicrobial agents, demonstrating the broad potential of chemically synthesized compounds in addressing bacterial and fungal infections (Desai et al., 2007).
properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-9-6-7-23-14(9)13(20)8-18-15(21)16(22)19-12-5-3-4-11(17)10(12)2/h3-7,13,20H,8H2,1-2H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZBOWLBNOVWGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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